5-Methoxythiazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18645325
Molecular Formula: C5H5NO3S
Molecular Weight: 159.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO3S |
|---|---|
| Molecular Weight | 159.17 g/mol |
| IUPAC Name | 5-methoxy-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C5H5NO3S/c1-9-5-3(4(7)8)6-2-10-5/h2H,1H3,(H,7,8) |
| Standard InChI Key | PUSSEKRQUMEIJQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=CS1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 5-methoxythiazole-4-carboxylic acid is C₅H₅NO₃S, with a molecular weight of 159.16 g/mol. Its IUPAC name is 5-methoxy-1,3-thiazole-4-carboxylic acid, and it adopts a planar thiazole ring system with substituents influencing electronic distribution and reactivity. The methoxy group at position 5 introduces electron-donating effects, while the carboxylic acid at position 4 enhances hydrogen-bonding capacity and acidity (pKa ≈ 2.1–2.5 for the carboxylic proton) .
Key Structural Features:
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Thiazole core: Aromatic heterocycle with resonance stabilization.
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Methoxy group (-OCH₃): Enhances lipophilicity and modulates electronic effects.
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Carboxylic acid (-COOH): Provides sites for salt formation, esterification, or amide coupling.
Synthesis and Manufacturing
Synthetic Routes
While no dedicated synthesis for 5-methoxythiazole-4-carboxylic acid is documented, analogous thiazolecarboxylic acids are typically synthesized via:
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Hantzsch Thiazole Synthesis:
Condensation of α-haloketones with thioamides or thioureas. For example, reaction of 4-methoxy-2-bromoacetophenone with thiourea yields thiazole intermediates . -
Carboxylic Acid Functionalization:
Direct oxidation of 5-methoxythiazole-4-carbaldehyde using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate. -
Ester Hydrolysis:
Conversion of methyl 5-methoxythiazole-4-carboxylate to the carboxylic acid via alkaline hydrolysis (e.g., NaOH/EtOH) .
Physicochemical Properties
Experimental data for 5-methoxythiazole-4-carboxylic acid is sparse, but properties can be extrapolated from analogs like 4-methylthiazole-5-carboxylic acid (Table 1) .
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 159.16 g/mol |
| Melting Point | 185–190°C (decomp.) |
| LogP (Octanol-Water) | 0.85 ± 0.15 |
| Solubility in Water | 1.2 mg/mL (25°C) |
| pKa (Carboxylic Acid) | 2.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
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